N-[2-(3-tert-butylphenoxy)ethyl]piperidine-4-carboxamide;hydrochloride
Description
N-[2-(3-tert-butylphenoxy)ethyl]piperidine-4-carboxamide;hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications in drug design
Properties
IUPAC Name |
N-[2-(3-tert-butylphenoxy)ethyl]piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2.ClH/c1-18(2,3)15-5-4-6-16(13-15)22-12-11-20-17(21)14-7-9-19-10-8-14;/h4-6,13-14,19H,7-12H2,1-3H3,(H,20,21);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHYJLHCBWDCTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OCCNC(=O)C2CCNCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-tert-butylphenoxy)ethyl]piperidine-4-carboxamide;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the tert-butylphenoxy intermediate: This step involves the reaction of tert-butylphenol with an appropriate alkylating agent to introduce the tert-butyl group.
Attachment of the piperidine ring: The tert-butylphenoxy intermediate is then reacted with a piperidine derivative under suitable conditions to form the desired piperidine ring structure.
Introduction of the carboxamide group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques to achieve the desired product on a large scale .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-tert-butylphenoxy)ethyl]piperidine-4-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring or the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
N-[2-(3-tert-butylphenoxy)ethyl]piperidine-4-carboxamide;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N-[2-(3-tert-butylphenoxy)ethyl]piperidine-4-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring and carboxamide group play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N-[2-(3-tert-butylphenoxy)ethyl]piperidine-4-carboxamide: This compound is similar but lacks the hydrochloride salt form.
N-[2-(3-tert-butylphenoxy)ethyl]piperidine-4-carboxamide;hydrobromide: Similar structure with a different halide salt.
N-[2-(3-tert-butylphenoxy)ethyl]piperidine-4-carboxamide;acetate: Similar structure with an acetate salt.
Uniqueness
The presence of the hydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
